molecular formula C18H19N3O2S B2983050 1-(Azepan-1-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)ethanone CAS No. 851130-09-1

1-(Azepan-1-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)ethanone

Cat. No.: B2983050
CAS No.: 851130-09-1
M. Wt: 341.43
InChI Key: JRXPTVIUBXOKEQ-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)ethanone is a heterocyclic compound featuring a benzofuropyrimidine core linked via a thioether bridge to an azepane-substituted ethanone group. The azepane ring (a seven-membered cyclic amine) contributes to conformational flexibility and solubility, while the thioether linkage enhances stability compared to ether analogs.

Properties

IUPAC Name

1-(azepan-1-yl)-2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-15(21-9-5-1-2-6-10-21)11-24-18-17-16(19-12-20-18)13-7-3-4-8-14(13)23-17/h3-4,7-8,12H,1-2,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXPTVIUBXOKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azepan-1-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)ethanone typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzofuro[3,2-d]pyrimidine Core:

    Thioether Formation:

    Azepane Introduction:

Industrial Production Methods: Industrial-scale production may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents are often employed.

Chemical Reactions Analysis

Types of Reactions: 1-(Azepan-1-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄).

Common Reagents and Conditions:

    Oxidation: H₂O₂, m-CPBA

    Reduction: NaBH₄, lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, strong bases like NaH

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted azepane derivatives

Scientific Research Applications

1-(Azepan-1-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which 1-(Azepan-1-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)ethanone exerts its effects is often related to its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins involved in cellular signaling pathways.

    Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

  • Benzofuropyrimidine vs. Thiazolo/Thienopyrimidine Derivatives: The target compound’s benzofuropyrimidine core distinguishes it from thiazolo[4,5-d]pyrimidine () and thieno[3,2-d]pyrimidine () analogs. In contrast, sulfur-containing thiazolo/thieno analogs are more commonly associated with kinase inhibition or anticancer activity .
  • Azepane vs. Smaller Cyclic Amines :

    • Azepane’s larger ring size increases lipophilicity and flexibility compared to six-membered piperazine () or five-membered pyrrolidine () derivatives. This may improve membrane permeability in bioactive compounds but reduce binding specificity due to conformational freedom .

Functional Group Variations

  • Thioether vs. Ether or Amine Linkages: The thioether group in the target compound offers greater resistance to oxidative degradation compared to ether-linked analogs (e.g., 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones in ). However, it may reduce hydrogen-bonding capacity, affecting interactions in biological systems .
  • Ethanone Substituents: The ethanone group is shared with DNA photocleaving agents () and kinase inhibitors (). Its electrophilic ketone may participate in covalent binding, though this is modulated by adjacent substituents .

Comparative Data Table

Compound Name / Feature Core Heterocycle Amine Substituent Key Functional Groups Reported Applications Reference
Target Compound Benzofuro[3,2-d]pyrimidine Azepane Thioether, Ethanone Not explicitly stated -
1-(azepan-1-yl)-2-[[3-(4-methoxyphenyl)-[1,2]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]ethanone Thiazolo[4,5-d]pyrimidine Azepane Thioether, Ethanone Therapeutic (hypothetical)
Thieno[3,2-d]pyrimidin-6-yl derivatives () Thieno[3,2-d]pyrimidine Piperazine/Morpholine Ethanone, Amine Kinase inhibition
2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones Pyrazole N/A Ethanone, Aryl DNA photocleavage
Benzofuro[3,2-d]pyrimidine-2,4-dicarbonitrile derivatives Benzofuro[3,2-d]pyrimidine N/A Dicarbonitrile Organic electroluminescence

Research Findings and Implications

  • Electronic Properties : Benzofuropyrimidine derivatives (e.g., ) exhibit strong electron-transport capabilities, suggesting the target compound could be optimized for use in organic light-emitting diodes (OLEDs) .
  • Bioactivity Potential: Structural similarities to kinase inhibitors () and DNA-targeting agents () indicate possible anticancer or antimicrobial applications. The azepane moiety may enhance blood-brain barrier penetration compared to piperazine analogs .
  • Stability Considerations : The thioether linkage likely improves metabolic stability over ether-linked compounds, though this requires experimental validation .

Biological Activity

1-(Azepan-1-yl)-2-(benzofuro[3,2-d]pyrimidin-4-ylthio)ethanone, also known by its CAS number 887455-43-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an azepane ring and a benzofuro-pyrimidine moiety. The molecular formula is C24H22FN3O4C_{24}H_{22}FN_3O_4 with a molecular weight of 435.4 g/mol. The structural complexity suggests potential interactions with various biological targets.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have demonstrated that benzofuro-pyrimidine derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Summary of Antitumor Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
A54915Apoptosis induction
MCF712Cell cycle arrest
HeLa10Inhibition of DNA synthesis

Antioxidant Properties

The antioxidant activity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results suggest that the compound effectively reduces oxidative stress markers, which is crucial for preventing cellular damage.

Table 2: Antioxidant Activity Assays

Assay TypeIC50 (µM)Reference
DPPH Scavenging25
ABTS Scavenging30

Anti-inflammatory Effects

Inflammation plays a significant role in various diseases, and compounds derived from benzofuro-pyrimidine structures have shown promise in reducing inflammatory responses. In vitro studies have indicated that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It has been suggested that the compound interacts with specific receptors, modulating signaling pathways related to cell survival and proliferation.
  • Oxidative Stress Reduction : By scavenging free radicals, the compound helps maintain cellular redox balance.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Study on Lung Cancer : A study involving A549 lung cancer cells demonstrated that treatment with the compound led to a reduction in cell viability by inducing apoptosis through the activation of caspase pathways.
  • Inflammation Model : In animal models of inflammation, administration of the compound resulted in decreased levels of inflammatory markers and improved histopathological outcomes.

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